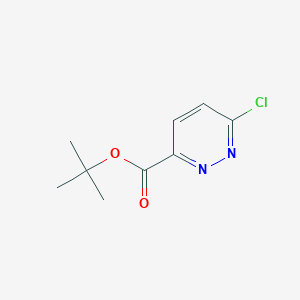

Tert-butyl 6-chloropyridazine-3-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 6-chloropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-chloropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-5-7(10)12-11-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTGBUQUDMBSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 6-chloropyridazine-3-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into its synthesis, reactivity, characterization, and safe handling, grounding theoretical principles in practical, field-proven insights.

Introduction and Strategic Importance

Tert-butyl 6-chloropyridazine-3-carboxylate (CAS No. 1340506-55-9 ) has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents and novel chemical entities.[1][2][3] Its strategic importance lies in the bifunctional nature of its pyridazine core:

-

The C6-Chloro Substituent: This position acts as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr). This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amino moieties.

-

The C3-tert-butyl Carboxylate Group: This sterically hindered ester serves as a robust protecting group for the carboxylic acid functionality. Its bulk prevents unwanted side reactions while it can be selectively cleaved under specific acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation.

The pyridazine heterocycle itself is a well-established pharmacophore found in molecules with a wide range of biological activities, including potential antimicrobial and anticancer properties.[4] This combination of features makes the title compound a highly sought-after starting material for building molecular complexity in drug discovery programs.

Physicochemical and Safety Data

Accurate physicochemical data is paramount for experimental design. The key properties of tert-butyl 6-chloropyridazine-3-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1340506-55-9 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 214.65 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in organic solvents (e.g., DCM, Ethanol) | [4] |

| Storage | Store at 2-8°C under an inert atmosphere | [1][3] |

Safety and Handling

As a laboratory chemical, proper handling is essential. The compound is classified with the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Causality Insight: The presence of the chlorinated heterocyclic ring and the ester functionality necessitates these precautions. Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol: Esterification of 6-Chloropyridazine-3-carboxylic acid

The most direct and common synthesis of the title compound is the esterification of its corresponding carboxylic acid. The following protocol is based on well-established carbodiimide-mediated coupling procedures, which are highly effective for forming sterically hindered esters.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tert-butyl 6-chloropyridazine-3-carboxylate.

Detailed Experimental Protocol

Reactants:

-

6-Chloropyridazine-3-carboxylic acid (1.0 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

tert-Butanol (3.0 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 6-chloropyridazine-3-carboxylic acid (1.0 equiv), tert-butanol (3.0 equiv), and DMAP (0.1 equiv). Dissolve the solids in anhydrous DCM.

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the mixture through a pad of Celite® to remove the DCU, washing the filter cake with DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Expert Rationale (Causality):

-

DCC is used as a coupling agent to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

DMAP serves as a nucleophilic catalyst. It reacts with the O-acylisourea to form a more reactive acylpyridinium species, which is then readily attacked by the sterically hindered tert-butanol. This catalysis is crucial for achieving a reasonable reaction rate with a tertiary alcohol.

-

The reaction is run at 0 °C initially to control the exothermic reaction upon DCC addition and minimize side reactions.

-

The acidic and basic washes are critical to remove any unreacted DMAP and residual carboxylic acid, respectively. The filtration step is essential for removing the insoluble DCU byproduct.

Key Reactions and Applications in Synthesis

The primary utility of this compound is as an intermediate. The C-Cl bond is the key site for elaboration, most commonly via palladium-catalyzed cross-coupling reactions.

Example Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Here, the chlorine atom on the pyridazine ring is replaced by an aryl or vinyl group from a boronic acid or ester.

Sources

- 1. tert-Butyl 6-chloropyridazine-3-carboxylate - Lead Sciences [lead-sciences.com]

- 2. tert-Butyl 6-chloropyridazine-3-carboxylate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 3. 1340506-55-9|tert-Butyl 6-chloropyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

An In-depth Technical Guide to Tert-butyl 6-chloropyridazine-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its reactivity, and highlights its applications in the synthesis of bioactive molecules, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridazine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, often serving as a bioisosteric replacement for other aromatic systems. The arrangement of its two adjacent nitrogen atoms allows for specific hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.

Among the various pyridazine derivatives, tert-butyl 6-chloropyridazine-3-carboxylate stands out as a particularly versatile intermediate. The presence of a chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The tert-butyl ester at the 3-position serves as a protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions to reveal a key functional group for further elaboration or for its role in the final bioactive molecule. This combination of features makes it a valuable tool for the construction of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-butyl 6-chloropyridazine-3-carboxylate is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Structure and General Properties

| Property | Value | Source |

| Chemical Name | tert-butyl 6-chloropyridazine-3-carboxylate | - |

| CAS Number | 884970-13-8 | - |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | [2] |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this specific compound is not readily found in the literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.6 ppm. The two aromatic protons on the pyridazine ring would appear as two doublets in the aromatic region, likely between 7.5 and 8.5 ppm, with a coupling constant characteristic of ortho-coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 160-170 ppm), the quaternary carbon of the tert-butyl group (around 80-85 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbons of the pyridazine ring will appear in the aromatic region (typically 120-160 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the tert-butyl group and the aromatic ring, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observed for the molecular ion and chlorine-containing fragments.

Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate

The synthesis of tert-butyl 6-chloropyridazine-3-carboxylate can be efficiently achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 6-chloropyridazine-3-carboxylic acid, followed by its esterification.

[3,6-Dichloropyridazine] --(1. KCN, DMSO; 2. H₂SO₄, H₂O, heat)--> [6-chloropyridazine-3-carboxylic acid]

Experimental Protocol:

-

Cyanation: To a solution of 3,6-dichloropyridazine in a suitable solvent such as dimethyl sulfoxide (DMSO), add potassium cyanide (KCN). The reaction mixture is heated to facilitate the nucleophilic substitution of one of the chlorine atoms by the cyanide group. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Hydrolysis: Upon completion of the cyanation reaction, the intermediate nitrile is hydrolyzed to the carboxylic acid. This is typically achieved by heating the reaction mixture with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 6-chloropyridazine-3-carboxylic acid.

Step 2: Esterification to Tert-butyl 6-chloropyridazine-3-carboxylate

The esterification of a carboxylic acid with a tertiary alcohol can be challenging under standard Fischer esterification conditions due to the propensity of the tertiary carbocation to eliminate. A more effective and widely used method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazine-3-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Reagents: To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP), followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the esterification can be monitored by TLC, observing the disappearance of the starting carboxylic acid.

-

Work-up and Purification: Once the reaction is complete, the mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., dilute HCl) to remove DMAP, and then with a saturated solution of sodium bicarbonate to remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 6-chloropyridazine-3-carboxylate.

Chemical Reactivity and Synthetic Applications

The reactivity of tert-butyl 6-chloropyridazine-3-carboxylate is dominated by the presence of the electron-deficient pyridazine ring and the reactive C-Cl bond. This makes it an excellent substrate for a variety of transformations, primarily nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Figure 2: Key reaction pathways of tert-butyl 6-chloropyridazine-3-carboxylate.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 6-position of the pyridazine ring is susceptible to displacement by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group.

-

Amination: Reaction with primary or secondary amines, often in the presence of a base, leads to the formation of 6-aminopyridazine derivatives. These compounds are common pharmacophores in many bioactive molecules.

-

Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloride to form 6-alkoxy- or 6-aryloxypyridazine derivatives, respectively.

-

Thiolation: Thiols can be used to introduce sulfur-containing moieties at the 6-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are widely used to functionalize heterocyclic compounds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the 6-position by coupling with the corresponding boronic acids or esters. This is a key strategy for building complex biaryl structures often found in kinase inhibitors.

-

Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of C-N bonds compared to traditional SₙAr reactions, and it is compatible with a wide range of amines.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The 6-substituted pyridazine-3-carboxylate scaffold is a common feature in a number of kinase inhibitors. The pyridazine ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase. The substituent at the 6-position can be tailored to occupy a hydrophobic pocket, thereby enhancing potency and selectivity.

For instance, tert-butyl 6-chloropyridazine-3-carboxylate can serve as a key starting material for the synthesis of inhibitors of various kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in inflammatory diseases and cancer. A general synthetic strategy involves an initial Suzuki coupling to introduce a complex aryl or heteroaryl group at the 6-position, followed by deprotection of the tert-butyl ester and subsequent amide coupling to introduce further diversity.

Safety and Handling

-

Hazard Statements (Inferred):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

-

It is strongly recommended to consult the supplier's MSDS for the most up-to-date and specific safety information before handling this compound.

Conclusion

Tert-butyl 6-chloropyridazine-3-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity, coupled with the biological significance of the pyridazine scaffold, makes it an important tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their drug discovery endeavors.

References

-

Lead Sciences. tert-Butyl 6-chloropyridazine-3-carboxylate. [Link]

-

PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

Organic Syntheses. Esterification of Carboxylic Acids with tert-Butyl Alcohol by Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

-

ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

- Google Patents. WO20130178478A1 - Substituted pyridazines and their use as syk inhibitors.

-

PubChem. 6-Chloropyridazin-3-amine. [Link]

Sources

Tert-butyl 6-chloropyridazine-3-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of Tert-butyl 6-chloropyridazine-3-carboxylate

Executive Summary

Tert-butyl 6-chloropyridazine-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its structure, featuring a reactive chlorine atom, a sterically protected carboxylic acid, and an electron-deficient pyridazine core, makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, reliable synthetic protocols, and key reactivity patterns. By explaining the causality behind its chemical behavior and providing detailed, validated analytical methods, this document serves as a technical resource for researchers aiming to leverage this compound in the development of novel therapeutics.

The Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged heterocyclic scaffold in modern drug design.[1][2] As a bioisostere for the phenyl ring, it offers a distinct advantage by reducing lipophilicity and introducing hydrogen bond accepting capabilities through its two adjacent nitrogen atoms, thereby improving the pharmacokinetic profile of drug candidates.[1] The unique electronic properties of the pyridazine nucleus have led to its incorporation into a wide array of biologically active agents, including those with cardiovascular, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Tert-butyl 6-chloropyridazine-3-carboxylate emerges as a crucial intermediate, providing strategically placed functional handles that allow for controlled, sequential modifications, making it an ideal starting point for library synthesis and lead optimization campaigns.

Core Molecular Structure Analysis

Structural Elucidation

The molecule is composed of three primary components that dictate its overall properties and reactivity:

-

The Pyridazine Core : A six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement makes the ring electron-deficient and activates the attached chlorine atom toward nucleophilic attack. The nitrogen atoms can also participate in crucial hydrogen bonding interactions with biological targets.[1]

-

The 6-Chloro Substituent : Positioned on the carbon adjacent to a ring nitrogen, this chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This site serves as the primary point for introducing molecular diversity.

-

The 3-tert-butyl carboxylate Group : This ester functionality consists of a carbonyl group attached to a bulky tert-butyl group. The tert-butyl moiety provides steric hindrance, protecting the carboxylate from hydrolysis under neutral or basic conditions. However, it can be readily cleaved under acidic conditions to unmask the carboxylic acid for further functionalization, such as amide bond formation.[6]

Visualization: 2D Molecular Structure

Caption: Retrosynthesis via an acid chloride intermediate.

Recommended Synthetic Protocol

This protocol describes the conversion of 6-chloropyridazine-3-carboxylic acid to its tert-butyl ester via an acid chloride intermediate. This two-step, one-pot procedure is highly efficient and minimizes side reactions. The choice to generate the acid chloride in situ enhances reactivity, allowing for a rapid and clean reaction with the sterically hindered tert-butanol. [7] Step 1: Acid Chloride Formation

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropyridazine-3-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) as the solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution. The formation of the acid chloride is typically quantitative.

Step 2: Esterification

-

In a separate flask, dissolve tert-butanol (1.5 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution of the acid chloride from Step 1 back to 0 °C.

-

Slowly add the tert-butanol/base solution to the acid chloride suspension dropwise.

-

Allow the reaction to stir at room temperature overnight. The base is crucial as it scavenges the HCl byproduct, driving the reaction to completion. [7] Step 3: Workup and Purification

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford pure tert-butyl 6-chloropyridazine-3-carboxylate.

Handling and Storage

The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere at 2-8°C. [8]

Spectroscopic and Analytical Characterization

A combination of spectroscopic methods provides a self-validating system for confirming the identity and purity of the synthesized compound. The data presented below are predicted values based on the known effects of the functional groups present.

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridazine ring. A sharp singlet at δ ~1.6 ppm integrating to 9H for the equivalent protons of the tert-butyl group. |

| ¹³C NMR | A signal for the ester carbonyl (C=O) around δ 160-165 ppm. Signals for the aromatic carbons between δ 120-155 ppm. A signal for the quaternary carbon of the tert-butyl group at δ ~82 ppm and a signal for the methyl carbons at δ ~28 ppm. |

| IR (Infrared) | Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. C-O single bond stretch around 1150-1250 cm⁻¹. Aromatic C=N and C=C stretches in the 1400-1600 cm⁻¹ region. C-Cl stretch around 600-800 cm⁻¹. |

| MS (Mass Spec) | Molecular ion peak [M]⁺ at m/z 214 and a characteristic [M+2]⁺ peak at m/z 216 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺). |

Chemical Reactivity and Synthetic Utility

Nucleophilic Aromatic Substitution (SNAr) at C6

The primary utility of this molecule stems from the reactivity of the C6-Cl bond. The electron-withdrawing pyridazine ring sufficiently activates this position for SNAr reactions with a variety of nucleophiles. This reaction is fundamental for building molecular complexity.

Caption: General scheme for SNAr reactions at the C6 position.

This reaction allows for the facile introduction of amine, ether, thioether, and other linkages, making it a cornerstone for creating libraries of drug-like molecules. For instance, reaction with various substituted anilines or piperazines can generate compounds for screening against kinases or GPCRs. [9]

Deprotection of the Tert-butyl Ester

The tert-butyl ester serves as an effective protecting group for the carboxylic acid. It is stable to many reaction conditions but can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, to reveal the free carboxylic acid. This unmasked acid can then be used in subsequent reactions, such as amide couplings (e.g., with EDC/HOBt) to further elaborate the molecular structure.

Protocol for Deprotection:

-

Dissolve tert-butyl 6-chloropyridazine-3-carboxylate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.

Conclusion

Tert-butyl 6-chloropyridazine-3-carboxylate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its molecular structure is an elegant convergence of stability and reactivity, offering a protected carboxylic acid and an activated site for nucleophilic substitution. This dual functionality allows for the controlled and sequential construction of complex molecules. The robust synthesis, clear analytical profile, and predictable reactivity discussed in this guide underscore its value as a foundational building block for accelerating the discovery and development of novel therapeutics.

References

-

Lu, X., & Lu, X. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. [Link]

-

Lead Sciences. (n.d.). tert-Butyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]

-

AL-Dahlaki, M. H., & Mohammed, A. H. (2024). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 22(10), 3269–3279. [Link]

-

Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]

-

Palyi, G., & Timari, G. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1165-1191. [Link]

-

ResearchGate. (n.d.). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Retrieved from [Link]

-

Çolak, N., Karayel, A., Buldurun, K., & Turan, N. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]-4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Journal of Structural Chemistry, 62(1), 37-46. [Link]

-

LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved from [Link]

-

Scott, J. D., & Rodrigues, A. D. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 493-498. [Link]

-

Gualtieri, F., et al. (2004). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 47(12), 3100-3109. [Link]

-

PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 21: Carboxylic Acid Derivatives- Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Zeng, F. L., et al. (2021). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters, 23(15), 5981–5986. [Link]

-

University of Rochester. (n.d.). Reactions of Carboxylic acids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. researchgate.net [researchgate.net]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. Page loading... [guidechem.com]

- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. tert-Butyl 6-chloropyridazine-3-carboxylate - Lead Sciences [lead-sciences.com]

- 9. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. Among the numerous pyridazine derivatives, tert-butyl 6-chloropyridazine-3-carboxylate stands out as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its strategic functionalization, featuring a chlorine atom amenable to nucleophilic substitution and a sterically hindered tert-butyl ester, allows for selective chemical modifications, making it a versatile precursor in the development of new drug candidates. This guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this important intermediate, delving into the mechanistic rationale behind the chosen synthetic strategy and offering detailed experimental protocols.

Strategic Overview of the Synthesis Pathway

The synthesis of tert-butyl 6-chloropyridazine-3-carboxylate is most effectively achieved through a two-step sequence commencing with the commercially available 6-chloropyridazine-3-carboxylic acid. This approach is predicated on the activation of the carboxylic acid to a more reactive species, followed by nucleophilic attack by tert-butanol.

The logical flow of this synthesis is depicted in the following workflow diagram:

Caption: Synthetic workflow for tert-butyl 6-chloropyridazine-3-carboxylate.

This strategy is advantageous due to the relatively mild conditions required and the high yields typically achieved. The initial activation of the carboxylic acid is crucial for overcoming the inherent low reactivity of carboxylic acids towards direct esterification with sterically hindered alcohols like tert-butanol.

Mechanistic Insights and Rationale

Step 1: Activation of the Carboxylic Acid

The direct esterification of a carboxylic acid with a sterically bulky alcohol such as tert-butanol is an energetically unfavorable process. To facilitate this transformation, the carboxylic acid must first be converted into a more electrophilic derivative. The formation of an acyl chloride is a classic and highly effective method for this activation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose.

In this proposed synthesis, oxalyl chloride is the preferred reagent. The reaction proceeds through the formation of a reactive acylium ion intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species that initiates the conversion of the carboxylic acid to the acid chloride. The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous and easily removed from the reaction mixture, driving the reaction to completion.

Step 2: Esterification with tert-Butanol

Once the highly reactive 6-chloropyridazine-3-carbonyl chloride is formed, it readily undergoes nucleophilic acyl substitution with tert-butanol. The lone pair of electrons on the oxygen atom of tert-butanol attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the expulsion of the chloride ion as a leaving group, resulting in the formation of the desired tert-butyl ester. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.

The overall reaction scheme is as follows:

The Versatile Synthon: A Technical Guide to 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate for Advanced Drug Discovery

Introduction: The Strategic Importance of the Pyridazine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure. Its unique electronic properties, ability to participate in hydrogen bonding, and versatile substitution patterns make it a cornerstone for the design of novel bioactive molecules. This guide focuses on a particularly valuable derivative: 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate , also known as tert-butyl 6-chloropyridazine-3-carboxylate.

This compound serves as a critical building block for introducing the 6-chloropyridazine-3-carboxylate framework into more complex molecular architectures. The presence of the chloro substituent provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups. The tert-butyl ester, on the other hand, offers a sterically hindered and metabolically robust protecting group for the carboxylic acid, which can be selectively deprotected under specific conditions. This combination of features makes it a highly sought-after intermediate in the synthesis of compounds targeting a range of biological targets, including kinases and other enzymes implicated in disease. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate

| Property | Value | Source |

| CAS Number | 1340506-55-9 | |

| Molecular Formula | C₉H₁₁ClN₂O₂ | |

| Molecular Weight | 214.65 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General knowledge |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ 8.0-8.2 (d, 1H, pyridazine-H), 7.6-7.8 (d, 1H, pyridazine-H), 1.6 (s, 9H, tert-butyl). The exact chemical shifts of the pyridazine protons will be dependent on the electronic environment.

-

¹³C NMR (100 MHz, CDCl₃): δ 163-165 (C=O), 155-158 (C-Cl), 150-153 (C-pyridazine), 130-133 (CH-pyridazine), 125-128 (CH-pyridazine), 82-84 (quaternary tert-butyl C), 28 (methyl tert-butyl C).

-

Mass Spectrometry (ESI+): m/z 215.06 [M+H]⁺, 237.04 [M+Na]⁺.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 1,1-dimethylethyl 6-chloro-3-pyridazinecarboxylate is conceptually straightforward, typically involving the esterification of the corresponding carboxylic acid.

Synthetic Strategy

The most logical and commonly employed route to this compound is the esterification of 6-chloropyridazine-3-carboxylic acid with a tert-butyl source. The choice of esterification method is critical to avoid side reactions and ensure a good yield.

Caption: Synthetic route to 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate.

Exemplary Experimental Protocol: Steglich Esterification

This protocol is a representative method based on well-established Steglich esterification principles. Researchers should optimize conditions for their specific setup.

Materials:

-

6-Chloropyridazine-3-carboxylic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add tert-butanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1,1-dimethylethyl 6-chloro-3-pyridazinecarboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent.

-

DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, accelerating the esterification by forming a highly reactive acylpyridinium intermediate.

-

Workup Procedure: The aqueous washes are essential to remove any unreacted acid, DMAP, and water-soluble byproducts.

Key Reactivity: Nucleophilic Aromatic Substitution

The primary mode of reactivity for this compound in subsequent synthetic steps is nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group activates the chlorine atom for displacement by a wide range of nucleophiles.

Caption: Key reactivity of 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate.

This reactivity is the cornerstone of its utility as a synthon, enabling the construction of diverse libraries of pyridazine-containing compounds for biological screening.

Applications in Drug Development: A Gateway to Novel Therapeutics

The 6-chloropyridazine core is a recurring motif in a number of biologically active compounds. While specific examples detailing the use of the tert-butyl ester are not prevalent in publicly accessible literature, its role as a key intermediate can be inferred from the structures of advanced clinical candidates and approved drugs.

Potential Therapeutic Areas:

-

Oncology: The pyridazine scaffold is present in numerous kinase inhibitors. The ability to introduce various amine-containing side chains via SNAr at the C6 position makes this building block particularly attractive for the synthesis of inhibitors targeting the ATP-binding site of kinases.

-

Neuroscience: Pyridazine derivatives have shown activity against a range of CNS targets. The lipophilicity of the tert-butyl group can be advantageous for brain penetration.

-

Inflammatory Diseases: The structural features of pyridazines allow for the design of molecules that can modulate inflammatory pathways.

The strategic value of 1,1-dimethylethyl 6-chloro-3-pyridazinecarboxylate lies in its ability to streamline the synthesis of complex molecules, thereby accelerating the drug discovery and development process.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,1-dimethylethyl 6-chloro-3-pyridazinecarboxylate.

Hazard Identification:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion: A Valuable Tool for the Medicinal Chemist

1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its well-defined reactivity, coupled with the strategic placement of a reactive chloro group and a robust ester, provides a reliable platform for the generation of diverse molecular libraries. As the demand for new and effective drugs continues to grow, the importance of such well-designed synthons in accelerating the pace of drug discovery cannot be overstated. This guide provides a foundational understanding of its properties and potential, empowering researchers to leverage this key intermediate in their quest for the next generation of medicines.

References

A Comprehensive Technical Guide to the Solubility of Tert-butyl 6-chloropyridazine-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of tert-butyl 6-chloropyridazine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This document synthesizes theoretical principles with practical methodologies to offer a comprehensive resource for laboratory applications.

Physicochemical Properties and Solubility Profile

Tert-butyl 6-chloropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a tert-butyl carboxylate group. Its molecular structure dictates its physicochemical properties, including its solubility. The presence of the polar pyridazine ring and the ester group suggests a degree of polarity, while the bulky, non-polar tert-butyl group and the chlorine atom introduce lipophilic character.

The interplay of these structural features results in a nuanced solubility profile. While extensive quantitative data for this specific molecule is not widely published, qualitative assessments indicate its solubility behavior.

Table 1: Qualitative Solubility of Tert-butyl 6-chloropyridazine-3-carboxylate

| Solvent | Solubility Classification |

| Chloroform (CHCl₃) | Sparingly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

This data is based on publicly available product information and should be considered as a preliminary guide.

To provide a more detailed, quantitative perspective, we can examine the solubility of structurally analogous pyridazine derivatives. For instance, 6-chloropyridazin-3-amine has been studied in a range of common organic solvents, and its behavior can offer valuable insights into the expected trends for tert-butyl 6-chloropyridazine-3-carboxylate. The data for this related compound shows a general increase in solubility with rising temperature.[2]

Table 2: Illustrative Quantitative Solubility of a Structurally Related Compound (6-chloropyridazin-3-amine)

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10³) |

| Methanol | 298.15 | 2.58 |

| 323.15 | 7.21 | |

| Ethanol | 298.15 | 1.95 |

| 323.15 | 5.62 | |

| N,N-Dimethylformamide (DMF) | 298.15 | 21.4 |

| 323.15 | 45.3 | |

| Acetone | 298.15 | 1.89 |

| 323.15 | 5.43 | |

| Ethyl Acetate | 298.15 | 0.98 |

| 323.15 | 3.12 | |

| Toluene | 298.15 | 0.21 |

| 323.15 | 0.78 |

Note: This data is for 6-chloropyridazin-3-amine and is presented for illustrative purposes to demonstrate potential solubility trends.[2] Experimental determination for tert-butyl 6-chloropyridazine-3-carboxylate is essential for precise measurements.

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of tert-butyl 6-chloropyridazine-3-carboxylate in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.

-

Polarity: The pyridazine ring, with its two nitrogen atoms, introduces a dipole moment, making the molecule polar. Solvents with a comparable polarity, such as alcohols (methanol, ethanol) and polar aprotic solvents (acetone, ethyl acetate), are likely to be effective at solvating the molecule. The bulky, non-polar tert-butyl group, however, enhances its solubility in less polar solvents like dichloromethane and chloroform.

-

Hydrogen Bonding: The ester carbonyl group and the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can engage in hydrogen bonding with the solute, which can contribute to its dissolution.

-

Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning that solubility tends to increase with higher temperatures.[2] This is a critical factor to consider when developing recrystallization procedures.

Caption: Interplay of factors governing solubility.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[3]

Materials and Equipment

-

Tert-butyl 6-chloropyridazine-3-carboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-butyl 6-chloropyridazine-3-carboxylate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of tert-butyl 6-chloropyridazine-3-carboxylate.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or as a mole fraction based on the concentration determined by HPLC and the dilution factor.

-

Caption: Isothermal shake-flask solubility protocol.

Conclusion

This technical guide provides a foundational understanding of the solubility of tert-butyl 6-chloropyridazine-3-carboxylate in organic solvents. While specific quantitative data remains limited, the principles outlined, along with the illustrative data from a structurally related compound, offer valuable guidance for researchers. The provided experimental protocol serves as a robust framework for the in-house determination of precise solubility data, which is indispensable for the successful application of this important chemical intermediate in research and development.

References

-

PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

-

Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

Preprints.org. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Lead Sciences. (n.d.). tert-Butyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]

-

University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

Spectroscopic Characterization of Tert-butyl 6-chloropyridazine-3-carboxylate: A Technical Guide

Abstract

Tert-butyl 6-chloropyridazine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its precise structural elucidation is fundamental for its application in drug development and chemical synthesis. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimentally derived public data for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. Detailed, field-proven protocols for data acquisition are provided to ensure researchers can generate high-fidelity data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of Tert-butyl 6-chloropyridazine-3-carboxylate.

Introduction: The Structural Imperative

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. For intermediates like Tert-butyl 6-chloropyridazine-3-carboxylate, unambiguous characterization is a prerequisite for advancing research and development programs. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular formula.

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] The substituents on this ring—a chlorine atom at the 6-position and a tert-butyl carboxylate group at the 3-position—impart specific electronic and steric properties that are reflected in its spectroscopic signatures. This guide will deconstruct the expected spectroscopic data, explaining the causal relationships between the molecular structure and the observed signals.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Tert-butyl 6-chloropyridazine-3-carboxylate based on fundamental principles and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

The proton NMR spectrum is predicted to be simple and highly informative. The key signals are expected in the aromatic and aliphatic regions.

-

Aromatic Protons (Pyridazine Ring): The pyridazine ring contains two protons. Due to the anisotropic effect of the aromatic ring and the electronic influence of the nitrogen atoms, these protons will be deshielded, appearing downfield. They will exhibit a doublet of doublets splitting pattern due to coupling with each other. The electronegative chlorine atom and the electron-withdrawing carboxylate group will further influence their chemical shifts.

-

Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. This will result in a sharp, intense singlet in the upfield (aliphatic) region of the spectrum.[3] The integration of this signal relative to the aromatic protons (9H:2H) is a key diagnostic feature.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | d | 1H | H-4 | Deshielded by adjacent ester and nitrogen. |

| ~ 7.7 - 7.9 | d | 1H | H-5 | Deshielded by adjacent chlorine and nitrogen. |

| ~ 1.6 | s | 9H | -C(CH₃)₃ | Characteristic singlet for a tert-butyl group.[4] |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 160-170 ppm range.[5]

-

Aromatic Carbons: The four carbons of the pyridazine ring will have distinct chemical shifts. The carbon attached to the chlorine atom (C-6) will be influenced by the halogen's electronegativity. The carbon attached to the ester (C-3) will also be significantly downfield.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear in the 80-90 ppm range, while the three equivalent methyl carbons will give a single, intense signal in the aliphatic region, typically around 28 ppm.[6][7]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 163 | C=O | Ester carbonyl carbon. |

| ~ 155 | C-6 | Attached to electronegative chlorine. |

| ~ 150 | C-3 | Attached to the ester group. |

| ~ 130 | C-5 | Aromatic CH. |

| ~ 125 | C-4 | Aromatic CH. |

| ~ 83 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[8] |

| ~ 28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2980 | Medium | C-H stretch (aliphatic) | C-H bonds of the tert-butyl group. |

| ~ 1730 | Strong | C=O stretch | Ester carbonyl group.[9] |

| ~ 1580, 1450 | Medium-Strong | C=C and C=N stretches | Aromatic pyridazine ring vibrations. |

| ~ 1250, 1150 | Strong | C-O stretch | Ester C-O bonds. |

| ~ 830 | Medium | C-Cl stretch | Carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

-

Molecular Ion Peak (M⁺): The molecular weight of Tert-butyl 6-chloropyridazine-3-carboxylate is 214.65 g/mol .[10] In the mass spectrum, the molecular ion peak will be observed at m/z 214.

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another for the molecule containing the ³⁷Cl isotope (M+2), in an approximate ratio of 3:1. This is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: A prominent fragmentation pathway is the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da) from the molecular ion, leading to significant peaks at m/z 158/157.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for Tert-butyl 6-chloropyridazine-3-carboxylate.

NMR Data Acquisition Workflow

This workflow outlines the process from sample preparation to data acquisition. The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.[11]

Caption: NMR Data Acquisition Workflow.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of Tert-butyl 6-chloropyridazine-3-carboxylate and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the instrument onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. Good shimming is essential for sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire the proton spectrum. A standard pulse program is typically sufficient. The number of scans can be adjusted based on the sample concentration.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Protocol:

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is essential to subtract any atmospheric or instrumental signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules, making it a good choice for this compound.

Caption: ESI-MS Experimental Workflow.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture such as 50:50 methanol:water. A small amount of formic acid can be added to promote protonation ([M+H]⁺).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Conclusion

The spectroscopic characterization of Tert-butyl 6-chloropyridazine-3-carboxylate is straightforward using standard analytical techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental chemical principles. The detailed protocols herein offer a validated methodology for researchers to acquire high-quality, reproducible data, ensuring the structural integrity of this important chemical intermediate in their research endeavors. By understanding the expected spectroscopic signatures and the rationale behind them, scientists can confidently identify and utilize this compound in the synthesis of novel molecules for a wide range of applications.

References

-

ResearchGate. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

Lead Sciences. tert-Butyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]

-

PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]

-

ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]-4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Retrieved from [Link]

-

PubChem. 3-Chloropyridazine. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

SpectraBase. Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Retrieved from [Link]

- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

- 1. tert-Butyl 6-chloropyridazine-3-carboxylate - Lead Sciences [lead-sciences.com]

- 2. Page loading... [guidechem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 1340506-55-9|tert-Butyl 6-chloropyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 11. utsouthwestern.edu [utsouthwestern.edu]

The Strategic Utility of Tert-butyl 6-chloropyridazine-3-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a sophisticated and versatile molecular toolbox. Among the myriad of heterocyclic scaffolds, pyridazines have emerged as privileged structures due to their prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable derivative: tert-butyl 6-chloropyridazine-3-carboxylate . Its unique combination of a reactive chloro-substituent, a sterically demanding yet strategically labile tert-butyl ester, and the inherent electronic properties of the pyridazine ring system make it a cornerstone for the synthesis of complex drug candidates. This document will provide an in-depth exploration of its synthesis, reactivity, and strategic applications, offering researchers and drug development professionals a comprehensive understanding of its potential. Pyridazine-containing compounds have shown a broad spectrum of physiological activities, including antihypertensive, antiviral, and anticancer effects[1].

I. Synthesis of the Core Scaffold: A Practical Approach

The efficient and scalable synthesis of tert-butyl 6-chloropyridazine-3-carboxylate is paramount for its widespread application. While a direct, one-pot synthesis from simple precursors is not extensively documented, a robust and logical two-step approach commencing from a commercially available starting material is the most practical pathway. This involves the initial formation of the pyridazine carboxylic acid followed by its esterification.

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved through the oxidation of a readily available methyl-substituted pyridazine.

Experimental Protocol:

-

In a reaction vessel equipped for cooling, 3-chloro-6-methylpyridazine is added to concentrated sulfuric acid under an ice bath to manage the exothermic dissolution.

-

An oxidizing agent, such as potassium permanganate or chromium trioxide, is then added portion-wise while maintaining a controlled temperature, typically between 20-80 °C.

-

Upon completion of the reaction, the mixture is cooled and quenched by the addition of ice water.

-

The aqueous solution is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization to yield 6-chloropyridazine-3-carboxylic acid.

This oxidation provides a reliable route to the key carboxylic acid intermediate, which serves as the immediate precursor for the title compound.

Step 2: Esterification to Tert-butyl 6-chloropyridazine-3-carboxylate

The introduction of the tert-butyl ester is a critical step, providing a protecting group that is stable to a wide range of nucleophilic and basic conditions, yet can be selectively removed under acidic conditions[2]. The direct esterification of a carboxylic acid with tert-butanol is often challenging due to the steric hindrance of the tertiary alcohol. However, the use of coupling agents can effectively facilitate this transformation.

Experimental Protocol:

-

To a solution of 6-chloropyridazine-3-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM), is added tert-butanol.

-

A catalytic amount of 4-dimethylaminopyridine (DMAP) is introduced to the mixture.

-

The reaction mixture is cooled to 0 °C, and a coupling agent, such as dicyclohexylcarbodiimide (DCC), is added portion-wise.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea byproduct is removed by filtration.

-

The filtrate is washed sequentially with dilute acid (e.g., 0.5 N HCl) and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted starting materials and byproducts.

-

The organic layer is dried, filtered, and concentrated. The crude product can be further purified by column chromatography to afford pure tert-butyl 6-chloropyridazine-3-carboxylate.

This method provides a reliable means to synthesize the title compound with good yields. The use of DCC and DMAP is a well-established and effective strategy for the esterification of sterically hindered alcohols[3].

Diagram of the Synthetic Pathway:

Caption: Synthetic route to tert-butyl 6-chloropyridazine-3-carboxylate.

II. Chemical Reactivity and Strategic Applications

The synthetic utility of tert-butyl 6-chloropyridazine-3-carboxylate lies in the strategic and often orthogonal reactivity of its functional groups. The chloro-substituent at the 6-position is susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the tert-butyl ester at the 3-position serves as a robust protecting group for the carboxylic acid.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring activates the chlorine atom for displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities, particularly nitrogen-based substituents, which are prevalent in many drug scaffolds.

Causality Behind Experimental Choices:

-

Choice of Nucleophile: Amines, such as primary and secondary amines, are common nucleophiles in this reaction. The choice of amine is dictated by the desired final structure of the drug candidate.

-

Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to facilitate the dissolution of the reactants and stabilize the charged intermediate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.

-

Temperature: Elevated temperatures, often with microwave irradiation, are frequently employed to accelerate the reaction rate, especially with less reactive nucleophiles.